Synthetic Route Orthogonality: Direct Comparison of Final-Step Yield vs. Thalidomide-4-OH
Thalidomide-4-O-CH2-COO(t-Bu) is explicitly documented as the final-step intermediate in the synthesis of Thalidomide-4-OH, achieving a reported isolated yield of 86% (245 mg, 0.63 mmol) as a white crystalline solid following silica gel chromatography [1]. Thalidomide-4-OH itself lacks this orthogonal protection and cannot serve as an intermediate; it represents the terminal deprotected product. The 86% yield provides a quantifiable benchmark for synthetic efficiency.
| Evidence Dimension | Final-step synthetic intermediate yield |
|---|---|
| Target Compound Data | 86% isolated yield (245 mg, 0.63 mmol) |
| Comparator Or Baseline | Thalidomide-4-OH (HY-123096, CAS: 5054-59-1) — not an intermediate; final deprotected product with no comparable intermediate yield data |
| Quantified Difference | Thalidomide-4-O-CH2-COO(t-Bu) enables controlled deprotection; Thalidomide-4-OH lacks the t-Bu protecting group required for orthogonal synthesis strategies |
| Conditions | Purification by silica gel chromatography; product obtained as white crystalline solid [1] |
Why This Matters
The 86% isolated yield demonstrates robust synthetic accessibility, reducing cost-per-gram for PROTAC development and enabling reliable scale-up compared to pursuing alternative intermediate routes.
- [1] Patsnap/Eureka. 'Degraders of fibroblast growth factor receptor 2 (FGFR2)' Patent Extract. Purification of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, yielding 245 mg (86%). View Source
